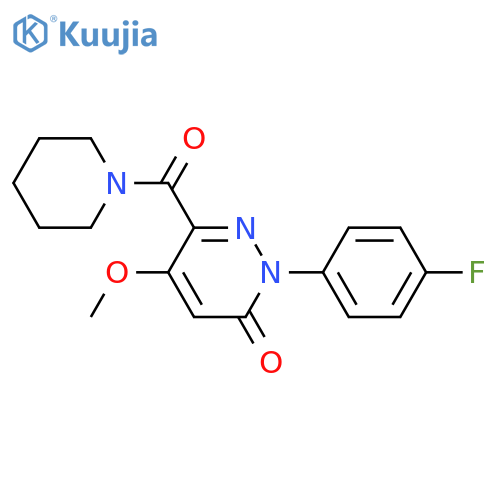

Cas no 921792-38-3 (2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one)

921792-38-3 structure

商品名:2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one

2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one 化学的及び物理的性質

名前と識別子

-

- 2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one

- 2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)pyridazin-3-one

- 2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)pyridazin-3(2H)-one

- F2213-0564

- AKOS024628971

- 921792-38-3

-

- インチ: 1S/C17H18FN3O3/c1-24-14-11-15(22)21(13-7-5-12(18)6-8-13)19-16(14)17(23)20-9-3-2-4-10-20/h5-8,11H,2-4,9-10H2,1H3

- InChIKey: CHNIIBMHTLFKNR-UHFFFAOYSA-N

- ほほえんだ: C1(=O)N(C2=CC=C(F)C=C2)N=C(C(N2CCCCC2)=O)C(OC)=C1

計算された属性

- せいみつぶんしりょう: 331.13321961g/mol

- どういたいしつりょう: 331.13321961g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 24

- 回転可能化学結合数: 3

- 複雑さ: 561

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 62.2Ų

2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2213-0564-2mg |

2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one |

921792-38-3 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2213-0564-5mg |

2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one |

921792-38-3 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2213-0564-3mg |

2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one |

921792-38-3 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2213-0564-4mg |

2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one |

921792-38-3 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2213-0564-1mg |

2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one |

921792-38-3 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2213-0564-5μmol |

2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one |

921792-38-3 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2213-0564-2μmol |

2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one |

921792-38-3 | 90%+ | 2μl |

$57.0 | 2023-05-16 |

2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one 関連文献

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

3. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

921792-38-3 (2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one) 関連製品

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量